3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
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Overview
Description
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a triazole ring fused to a pyrazine ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2,3-dichloropyrazine in the presence of a base, followed by oxidation and carboxylation steps . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and pressure, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit bacterial growth by interfering with essential metabolic pathways. In cancer research, it is studied for its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 1,2,4-triazolo[4,3-a]pyrazine-7(8H)-carboxylic acid
- 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific structural features, such as the fused triazole and pyrazine rings and the presence of a carboxylic acid group.
Properties
CAS No. |
2639429-81-3 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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